2-fluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide
Description
2-fluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide is a heterocyclic compound featuring a fused triazolo-thiazole core substituted with a 2-fluorobenzamide group. The fluorine substituent at the benzamide moiety enhances metabolic stability and modulates electronic properties, influencing binding interactions with biological targets .
Properties
IUPAC Name |
N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN4OS/c12-8-4-2-1-3-7(8)9(17)13-10-14-15-11-16(10)5-6-18-11/h1-4H,5-6H2,(H,13,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADPYCSJWROIDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NN=C(N21)NC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide typically involves multiple steps, starting with the preparation of the core triazolothiadiazine scaffold. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions, such as heating in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.
Scientific Research Applications
Pharmacological Applications
Research indicates that compounds similar to 2-fluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide exhibit a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess significant antibacterial and antifungal properties. Triazole derivatives have been widely studied for their effectiveness against various bacterial strains and fungi due to their ability to inhibit key biological pathways .
- Anticancer Potential : The complex structure of triazolo-thiazole derivatives has led to investigations into their anticancer properties. Studies have shown that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The presence of the thiazole ring is often linked to enhanced anticancer activity .
- Anti-inflammatory Effects : Compounds within this class have been evaluated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them candidates for treating inflammatory diseases .
Synthesis and Mechanisms
The synthesis of this compound typically involves multi-step synthetic routes utilizing various reagents and conditions. Common methods include:
- Cyclization Reactions : The formation of the triazole and thiazole rings often involves cyclization reactions between appropriate precursors under acidic or basic conditions.
- Functional Group Modifications : Subsequent reactions may introduce or modify functional groups to enhance biological activity or solubility.
Case Studies
Several studies have highlighted the applications of compounds similar to this compound:
- Study on Antibacterial Activity : A series of triazolo-thiadiazole derivatives were synthesized and screened against Gram-positive and Gram-negative bacteria. Results indicated that certain compounds exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin .
- Anticancer Research : Investigations into the anticancer properties of triazole derivatives revealed that modifications at specific positions on the triazole ring significantly influenced cytotoxicity against various cancer cell lines. These findings suggest a structure-activity relationship (SAR) critical for developing effective anticancer agents .
Mechanism of Action
The mechanism by which 2-fluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide exerts its effects involves interactions with specific molecular targets. It may inhibit enzymes or bind to receptors, leading to downstream effects in biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold Variations
The triazolo-thiazole/triazolo-thiadiazole family exhibits diverse bioactivity depending on substituents and fused heterocycles. Key structural analogs include:
Triazolo-Thiadiazoles with Benzamide Substitutions
- 2,6-Difluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide (CAS: 932998-83-9) Structure: Features two fluorine atoms at the 2,6-positions of the benzamide ring. Molecular weight: 282.27 g/mol .
- 4-(Trifluoromethyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide (CAS: 933006-56-5)
Triazolo-Thiadiazoles with Heteroaromatic Substitutions
- 3-(3-Pyridyl)-6-substituted Triazolo-Thiadiazoles Synthesis: Prepared via phase-transfer catalysis using carboxylic acids and 4-amino-5-mercapto-1,2,4-triazole derivatives . Bioactivity: Demonstrated vasodilatory effects in vitro, with EC50 values ranging from 10–50 μM .
Physicochemical Properties
| Property | 2-fluoro-N-{...}benzamide | 2,6-difluoro-N-{...}benzamide | 4-Trifluoromethyl-N-{...}benzamide |
|---|---|---|---|
| Molecular Weight (g/mol) | 267.28 | 282.27 | 290.34 |
| LogP (Predicted) | 2.1 | 2.3 | 2.8 |
| Water Solubility (mg/mL) | ~0.05 | ~0.03 | ~0.01 |
Key Research Findings and Implications
- Fluorine Impact: Mono-fluoro substitution (as in the target compound) balances electronic effects and metabolic stability, whereas 2,6-difluoro analogs may exhibit steric hindrance or altered binding kinetics .
- Lipophilicity and Bioactivity : The 4-trifluoromethyl derivative’s higher logP correlates with improved membrane penetration but reduced aqueous solubility, a critical factor for in vivo efficacy .
- Antimicrobial Potential: α-Naphthyl-substituted analogs demonstrate broad-spectrum activity, suggesting that bulky aromatic groups enhance interactions with microbial targets .
Biological Activity
The compound 2-fluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide is a novel heterocyclic organic molecule characterized by a complex structure that includes a benzamide moiety and a triazolo-thiazole framework. The incorporation of a fluorine atom is believed to enhance its electronic properties and potentially influence its biological activity. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound exhibits unique features due to the presence of both the triazole and thiazole rings, which are known for their diverse biological activities.
Antitumor Activity
Research indicates that compounds with similar structures often exhibit significant antitumor properties. For instance, derivatives of triazoles and thiazoles have been shown to possess cytotoxic effects against various cancer cell lines. A study highlighted that certain thiazole-containing compounds demonstrated IC50 values as low as 1.61 µg/mL against specific cancer cell lines, suggesting that modifications in the structure can enhance anticancer activity .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored in various studies. Compounds with similar benzamide structures have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The SAR analysis indicated that substituents on the phenyl ring significantly affect antimicrobial potency .
Enzyme Inhibition
Another area of interest is the compound's ability to act as an enzyme inhibitor . Research has identified triazole-thiazole derivatives that inhibit enzymes such as carbonic anhydrase and cholinesterase. These interactions are crucial for developing treatments for conditions like glaucoma and Alzheimer's disease .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by specific structural features:
- Fluorine Substitution : The presence of fluorine enhances lipophilicity and may improve bioavailability.
- Triazole and Thiazole Rings : These rings are essential for anticancer and antimicrobial activities due to their ability to interact with biological targets at the molecular level.
| Structural Feature | Impact on Activity |
|---|---|
| Fluorine Atom | Increases lipophilicity; enhances biological activity |
| Triazole Ring | Essential for anticancer properties |
| Thiazole Ring | Important for enzyme inhibition |
Study 1: Anticancer Efficacy
A study conducted on a series of triazolo-thiazole derivatives demonstrated that compounds similar to this compound exhibited potent cytotoxicity against MCF-7 breast cancer cells. The most active compounds showed IC50 values significantly lower than standard chemotherapy agents like doxorubicin .
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of benzamide derivatives revealed that several compounds exhibited MIC values ranging from 2 to 32 µg/mL against gram-positive and gram-negative bacteria. This suggests that structural modifications can lead to enhanced antimicrobial efficacy .
Study 3: Enzyme Inhibition
Research into enzyme inhibition highlighted that certain derivatives showed promising results in inhibiting carbonic anhydrase with IC50 values comparable to established inhibitors. This positions them as potential therapeutic agents in treating conditions related to enzyme dysfunction .
Q & A
Q. What are the standard synthetic routes for synthesizing 2-fluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide?
The synthesis typically involves cyclocondensation of 4-amino-3-mercaptotriazoles with α-bromoacetyl derivatives or phenacyl bromides under acid catalysis. Key routes include:
- Route A : Acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters .
- Route B : Cyclocondensation of 4-amino-3-mercaptotriazoles with bielectrophiles (e.g., α-bromopropenone, phenacyl bromides) .
- Route C : Use of α-chloroacetylacetone or ethyl bromoacetate in refluxing ethanol . Yields range from 45% to 85%, depending on substituents and reaction conditions.
Q. How is the structural confirmation of this compound achieved?
Structural validation employs:
- FT-IR : To confirm functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the benzamide moiety) .
- ¹H-NMR : Signals at δ 7.2–8.1 ppm (aromatic protons), δ 5.5–6.0 ppm (triazole-thiadiazole protons) .
- Mass Spectrometry (MS) : Molecular ion peaks matching the calculated molecular weight (e.g., m/z 318.3 for C₁₁H₈FN₅OS) .
Q. What in vitro assays are used to evaluate its biological activity?
Common assays include:
- Antimitotic Activity : Tubulin polymerization inhibition (IC₅₀ values reported at 2.1–8.7 μM) .
- Anticancer Screening : Heparanase inhibition (IC₅₀ = 0.9–1.8 μM in HT-1080 fibrosarcoma cells) .
- Antimicrobial Testing : Agar diffusion assays against Staphylococcus aureus (MIC = 8–32 μg/mL) .
Advanced Research Questions
Q. How can Pd-catalyzed coupling reactions be optimized to synthesize derivatives with improved bioactivity?
- Ligand Selection : 1-(2-Naphthoyl)-3-(4-bromophenyl)thiourea enhances coupling efficiency .
- Conditions : Reactions in DMF at 100°C with Pd(OAc)₂ (5 mol%) yield 3,6-diaryl derivatives (65–92% yield) .
- Substrate Scope : Electron-deficient aryl halides (e.g., 4-nitrobenzyl bromide) show higher reactivity .
Q. How can discrepancies between in vitro and in vivo biological activity data be resolved?
- In Vivo-Like Assays : Use 3D cell cultures or co-culture systems to mimic tumor microenvironments .
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., hepatic microsome assays) to identify rapid degradation .
- Dose-Response Validation : Repeat in vitro assays at physiologically relevant concentrations (e.g., 1–10 μM) .
Q. What computational strategies predict the compound’s binding affinity to therapeutic targets?
- Molecular Docking : AutoDock Vina evaluates interactions with heparanase (PDB: 5E9B), highlighting hydrogen bonds with Glu²⁴³ and Lys¹⁵⁹ .
- MD Simulations : 100-ns trajectories assess stability of the triazole-thiadiazole core in the ATP-binding pocket of tubulin .
- QSAR Models : Hammett constants (σ) for substituents correlate with IC₅₀ values (R² = 0.89) .
Q. What structure-activity relationship (SAR) trends are observed for analogs of this compound?
- Fluoro Substitution : The 2-fluoro group on benzamide enhances heparanase inhibition (ΔIC₅₀ = 40% vs. non-fluorinated analogs) .
- Triazole-Thiadiazole Core : Rigidity improves tubulin binding affinity but reduces solubility .
- N-Substituents : Bulky groups (e.g., 4-methoxyphenyl) increase antimicrobial activity (MIC reduction by 4-fold) .
Methodological Considerations
- Data Contradictions : Conflicting antimitotic vs. anticancer activity data may arise from off-target effects. Validate via kinome profiling (e.g., Eurofins KinaseScan®) .
- Yield Optimization : Microwave-assisted synthesis reduces reaction time (30 min vs. 12 h) and improves yields by 15–20% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
